Benzhydryl diethyl phosphate
Description
Properties
IUPAC Name |
benzhydryl diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O4P/c1-3-19-22(18,20-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFTXMBAHIHGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct method involves reacting benzhydryl alcohol with diethyl chlorophosphate in the presence of a base. This nucleophilic substitution replaces the chloride with the benzhydryloxy group.
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Reagents : Benzhydryl alcohol, diethyl chlorophosphate, base (e.g., N-methylimidazole or triethylamine), solvent (e.g., CH₂Cl₂).
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Conditions : Room temperature, 1–12 hours.
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Work-up : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Mechanism :
The base deprotonates the alcohol, generating a benzhydryloxide ion, which attacks the electrophilic phosphorus in diethyl chlorophosphate. The chloride leaving group is expelled, forming the target compound.
Yield and Optimization :
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Yields typically range from 76% to 95% depending on steric and electronic effects.
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Excess diethyl chlorophosphate (1.2–1.5 equiv) ensures complete conversion.
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Polar aprotic solvents like CH₂Cl₂ enhance reactivity by stabilizing intermediates.
Red Phosphorus and Superbase-Mediated Phosphorylation of Diarylcarbonyl Compounds
Reaction Design
A novel approach utilizes diarylketones (e.g., benzophenone) with red phosphorus in a KOH/DMSO/H₂O system, forming potassium bis(diarylmethyl)phosphates. Acidification yields benzhydryl diethyl phosphate.
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Reagents : Benzophenone, red phosphorus, KOH, DMSO, H₂O.
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Conditions : 85°C, 1.5 hours under inert atmosphere.
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Key Steps :
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Single-electron transfer (SET) from polyphosphide anions to the carbonyl group.
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Radical recombination and hydrolysis to form the phosphate ester.
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Mechanistic Insights :
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ESR studies confirm a radical pathway involving intermediates such as polyphosphide anions (A) and ketyl radicals (C).
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Competing pathways may form byproducts like diphenylmethane (reduction) or diphenylcarbinol (hydrolysis).
Yield and Challenges :
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Maximum yield: 45% for potassium bis(diphenylmethyl)phosphate.
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Limitations: Solvolysis under basic conditions and tedious purification due to byproducts.
Radical Arbuzov Reaction Using Benzhydryl o-Phenylene Phosphite
Reagent Synthesis and Application
A recent advancement employs benzhydryl o-phenylene phosphite (P-3) as a phosphonylation reagent under radical conditions.
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React catechol with PCl₃ to form o-phenylene chlorophosphite.
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Substitute chloride with benzhydryl alcohol using triethylamine in CH₂Cl₂.
Radical Phosphorylation :
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Reagents : Alkyl iodide, P-3, Ir₃ (photocatalyst), Zn(OAc)₂.
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Conditions : Blue LED irradiation, room temperature.
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Mechanism :
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Photocatalytic generation of alkyl radicals.
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Radical addition to P-3, followed by oxidation and trapping with Zn(OAc)₂.
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Advantages :
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzhydryl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl phosphate derivatives.
Reduction: Reduction reactions can convert the phosphate ester to corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzhydryl phosphate derivatives.
Reduction: Benzhydryl phosphine derivatives.
Substitution: Various substituted benzhydryl compounds depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
BDEP serves as a reagent in organic synthesis, particularly in the preparation of other phosphonate compounds. It can be synthesized through the reaction of benzhydrol with diethyl phosphorochloridate, typically in the presence of a base like triethylamine. This reaction allows for the formation of BDEP under mild conditions, making it an attractive option for synthetic chemists.
Table 1: Synthetic Routes for BDEP
| Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Route 1 | Benzhydrol + Diethyl Phosphorochloridate | Mild conditions, Triethylamine | High |
Biological Research
Biochemical Pathways
Research indicates that BDEP may play a role in various biochemical pathways. It has been investigated as a probe in enzyme studies, where it interacts with molecular targets such as enzymes and receptors. The phosphate ester group enhances its binding affinity, making it suitable for studying phosphorylation and dephosphorylation reactions .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of BDEP could inhibit specific protein interactions involved in neuropsychiatric disorders. The benzhydryl moiety was found to occupy critical binding sites on target proteins, enhancing the compound's efficacy as an inhibitor .
Pharmaceutical Applications
Precursor in Drug Development
BDEP is explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into biologically active molecules, potentially leading to new drug candidates. For instance, derivatives of BDEP have shown promise in antimicrobial applications against strains such as Escherichia coli, indicating its potential utility in developing new antibiotics .
Table 2: Pharmaceutical Applications of BDEP
| Application | Target | Outcome |
|---|---|---|
| Antimicrobial Synthesis | E. coli | Effective against resistant strains |
| Enzyme Inhibition | Neuropsychiatric proteins | Enhanced binding affinity |
Industrial Uses
Specialty Chemicals Production
In industrial settings, BDEP is utilized as an additive in polymer formulations and the production of specialty chemicals. Its properties allow for improved performance characteristics in materials science applications.
Mechanism of Action
The mechanism of action of benzhydryl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical reactions. The phosphate ester group is crucial for its binding affinity and specificity towards target molecules. Pathways involving phosphorylation and dephosphorylation are often implicated in its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares benzhydryl diethyl phosphate with analogous organophosphorus compounds, focusing on structural features, applications, and research findings:
Structural and Functional Differences
- Phosphonate vs. Phosphate Groups : this compound contains a phosphate (P=O, P-O-R) group, while phosphonates (e.g., diethyl benzylphosphonate) feature a direct P-C bond, enhancing hydrolytic stability .
- Substituent Effects : The benzhydryl group introduces steric hindrance, reducing nucleophilic attack compared to smaller substituents (e.g., benzyl or bromobenzyl groups) .
- Biological Activity : Diethyl benzylphosphonate derivatives exhibit antimicrobial properties, but the bulky benzhydryl group in this compound may limit membrane penetration, reducing bioactivity .
Stability and Reactivity
- This compound’s hydrolytic stability exceeds that of benzoyl phosphate (half-life <1 hour in aqueous media) due to the absence of labile ester bonds .
- Phosphinates (e.g., benzyl diphenylphosphinate) exhibit lower reactivity in phosphorylation reactions compared to phosphates, limiting their use in enzymatic studies .
Biological Activity
Benzhydryl diethyl phosphate (BDEP) is a compound that has gained attention due to its potential biological activities, particularly in the context of organophosphorus chemistry. This article explores its biological activity, focusing on various aspects such as its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an organophosphate compound characterized by the presence of a benzhydryl group attached to a diethyl phosphate moiety. This structural configuration is significant for its biological interactions and activities.
Biological Activity Overview
The biological activity of BDEP can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of diethyl phosphonates, including BDEP, exhibit significant antimicrobial properties. For instance, diethyl benzylphosphonate derivatives have shown cytotoxic effects against various strains of Escherichia coli, indicating that modifications in the phenyl ring can influence their minimal inhibitory concentration (MIC) values .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| BDEP | < 0.02 | E. coli K12 |
| 3,5-Difluorobenzylphosphonate | 0.03 | E. coli R2-R4 |
2. Effects on Cellular Mechanisms
BDEP has been implicated in modulating various cellular pathways. For example, exposure to diethyl phosphate (DEP), a metabolite related to BDEP, has been shown to affect the immune system by altering interleukin levels and enriching specific gut microbiota . This suggests a potential role in influencing metabolic processes and immune responses.
3. Cytotoxicity Studies
Cytotoxicity assays have revealed that BDEP and its derivatives can induce oxidative stress in bacterial cells, leading to DNA damage. In vitro studies show that these compounds can significantly alter bacterial DNA topology, which is indicative of their toxic effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various diethyl phosphonates found that BDEP exhibited potent activity against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the phenyl ring was crucial for enhancing its antimicrobial properties.
Case Study 2: Cellular Interaction Mechanisms
In another investigation, the interaction of BDEP with striatal-enriched protein tyrosine phosphatase (STEP) was analyzed. The binding affinity and inhibition kinetics were determined through crystallography studies, revealing insights into how BDEP may modulate enzyme activity in neuropsychiatric disorders .
Research Findings
- Antifungal Activity : Compounds similar to BDEP have demonstrated antifungal activities with IC50 values below 0.02 mg/mL against various fungi, suggesting potential applications in treating fungal infections .
- Oxidative Stress Induction : The mechanism behind the cytotoxicity involves oxidative stress, as evidenced by DNA damage assays showing significant alterations in bacterial DNA post-treatment with BDEP derivatives .
Q & A
Q. What are the standard synthetic routes for benzhydryl diethyl phosphate, and how can its purity be validated?
this compound (CAS 27329-60-8) is typically synthesized via esterification reactions between benzhydryl alcohol and diethyl chlorophosphate under controlled conditions. A common method involves reacting castor oil derivatives with diethyl phosphate groups in the presence of catalysts like hydrogen peroxide, followed by purification via recrystallization or column chromatography . Purity validation requires a combination of analytical techniques:
- FT-IR spectroscopy : Confirm the presence of P=O (1250–1300 cm⁻¹) and P-O-C (1050–950 cm⁻¹) bonds.
- ¹H NMR : Identify benzhydryl protons (δ 7.2–7.4 ppm, aromatic) and diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
- Melting point analysis : Compare observed values (39–40°C) with literature data to detect impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help. Store at room temperature in airtight containers away from oxidizers .
- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can conflicting thermodynamic data from binding studies involving benzhydryl derivatives be resolved?
Discrepancies in binding parameters (e.g., ΔH and ΔS from isothermal titration calorimetry) may arise from structural variations in benzhydryl-containing compounds. For example:
- Symmetric vs. asymmetric substitution : Symmetric benzhydryl pyrrolidine analogs exhibit "closed" binding modes (entropically driven, ΔH ≈ -8.1 kcal/mol), while asymmetric analogs adopt "open" modes (enthalpically driven, ΔH ≈ -4.7 kcal/mol) due to solvent-exposed hydrophobic surfaces .
- Resolution strategies : Pair ITC data with X-ray crystallography to correlate thermodynamic profiles with binding conformations. Analyze water networks in crystal structures to explain entropy-enthalpy compensation .
Q. What methodologies optimize the incorporation of this compound into flame-retardant polymer composites?
To enhance flame retardancy in PVC or epoxy resins:
- Plasticizer design : React this compound with castor oil derivatives (e.g., THEIC) to improve compatibility with polymer matrices .
- Performance testing : Use thermogravimetric analysis (TGA) to assess thermal stability and cone calorimetry to measure flame suppression (e.g., reduced peak heat release rate (pHRR) by 30–40%) .
- Smoke suppression : Monitor mass loss rate (MLR) and total smoke release (TSR) during combustion; benzhydryl derivatives delay smoke emission by stabilizing char residue .
Q. How can researchers address challenges in quantifying trace degradation products of this compound in environmental samples?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water/soil extracts.
- Chromatographic separation : Employ HPLC-MS/MS with a reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) to resolve diethyl phosphate metabolites.
- Validation : Spike samples with isotopically labeled internal standards (e.g., ¹³C-diethyl phosphate) to correct for matrix effects .
Methodological Notes
- Data interpretation : When characterizing binding interactions, combine ITC with structural techniques (e.g., crystallography) to avoid misattributing thermodynamic contributions .
- Experimental design : For polymer studies, include control groups without benzhydryl additives to isolate its flame-retardant effects .
- Ethical compliance : Adhere to institutional safety reviews and document all hazard mitigation steps in protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
